C3A receptor agonist

Description

Properties

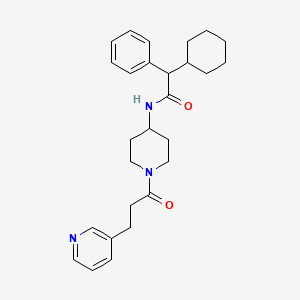

IUPAC Name |

2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFOYNMWESQGBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659061 |

Source

|

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944997-60-8 |

Source

|

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C3A receptor agonist | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricate Dance of C3a Receptor Agonism in Astrocytes: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is increasingly recognized for its multifaceted roles within the central nervous system (CNS). A key player in this intricate network is the complement component 3a (C3a) and its G protein-coupled receptor, the C3a receptor (C3aR). While initially characterized for its pro-inflammatory functions in the periphery, the C3a-C3aR signaling axis in the brain, particularly in astrocytes, unveils a far more nuanced and context-dependent narrative. This technical guide provides an in-depth exploration of the C3a receptor agonist mechanism of action in astrocytes, offering a comprehensive resource for researchers and drug development professionals. We will dissect the molecular signaling cascades, from receptor activation to downstream cellular responses, and provide detailed, field-proven experimental protocols to empower the scientific community to further unravel the complexities of this pathway. Our focus is on fostering a deep understanding of the causality behind experimental choices and providing a framework for robust and reproducible research in this exciting and rapidly evolving field.

Introduction: The Astrocyte C3a Receptor - A Nexus of Neuroinflammation and Neuroprotection

Astrocytes, the most abundant glial cell type in the CNS, are far more than passive support cells. They are active participants in synaptic transmission, metabolic regulation, and the brain's immune response. A critical mediator of astrocytic function is the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor.[1] The ligand for this receptor, C3a, is a small anaphylatoxin generated upon activation of the complement cascade.[1]

The engagement of C3aR on astrocytes by its agonists initiates a complex and context-dependent cascade of intracellular events that can lead to divergent outcomes, ranging from the promotion of neuroinflammation to the orchestration of neuroprotective and regenerative processes.[2] This duality is a central theme in C3aR biology and a critical consideration for therapeutic development. Factors such as the physiological state of the astrocyte (naïve vs. reactive), the specific agonist, and the surrounding microenvironment all contribute to the ultimate cellular response.[1] Understanding the precise mechanisms that govern this functional dichotomy is paramount for harnessing the therapeutic potential of targeting the C3aR.

This guide will delve into the core molecular mechanisms of C3aR agonist action in astrocytes, providing a detailed roadmap of the key signaling pathways involved. Furthermore, we will equip researchers with the practical knowledge to investigate this pathway through a series of validated experimental protocols.

The Molecular Architecture of C3aR and Agonist Engagement

The C3a receptor is a class A G protein-coupled receptor. Recent cryo-electron microscopy (cryo-EM) studies have provided invaluable insights into its three-dimensional structure and the molecular basis of agonist binding.[1][3][4] These studies reveal a canonical seven-transmembrane helical bundle with an extracellular N-terminus and an intracellular C-terminus.

The binding of the endogenous agonist C3a is a two-step process. The core of the C3a peptide interacts with the N-terminus and extracellular loops of the receptor, while the C-terminal arginine residue of C3a engages with a binding pocket deep within the transmembrane domain.[2] This interaction induces a conformational change in the receptor, facilitating its coupling to intracellular heterotrimeric G proteins and initiating downstream signaling.

A variety of synthetic peptide and small molecule agonists and antagonists have been developed to probe C3aR function.[5] It is crucial for researchers to be aware of the pharmacological properties of these tools, as some, like the widely used antagonist SB290157, have been shown to exhibit agonist activity at the C3aR and off-target effects on other receptors, such as C5aR2.[6][7]

Core Signaling Pathways Activated by C3aR Agonism in Astrocytes

Upon agonist binding and conformational change, the C3aR preferentially couples to inhibitory G proteins of the G(i/o) family.[8][9] This initiates a cascade of downstream signaling events that ultimately dictate the astrocytic response. The primary signaling arms of the C3aR in astrocytes include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Extracellular Signal-Regulated Kinase (ERK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway, often orchestrated through changes in intracellular calcium concentration.

Figure 1: Overview of C3aR signaling pathways in astrocytes.

The PI3K/Akt Pathway: A Regulator of Cell Survival and Inflammation

Activation of G(i/o) by C3aR leads to the stimulation of Phosphoinositide 3-Kinase (PI3K).[10][11] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases.

Activated Akt has a myriad of downstream targets and can influence cell survival, proliferation, and inflammation.[11] In the context of astrocytes, the PI3K/Akt pathway has been implicated in both neuroprotective and pro-inflammatory responses, depending on the specific downstream effectors and the cellular context.[12][13] For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival. Conversely, it can also modulate the activity of transcription factors like NF-κB, thereby influencing the expression of inflammatory genes.

The ERK Pathway: A Key Player in Gene Expression and Cellular Plasticity

The Extracellular Signal-Regulated Kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is another critical downstream target of C3aR signaling in astrocytes. The activation of ERK is often linked to G(i/o)-mediated signaling and can be dependent on intracellular calcium mobilization.[7]

Upon activation, ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression. In astrocytes, ERK activation has been associated with the regulation of glial fibrillary acidic protein (GFAP) expression, a marker of astrogliosis, as well as the production of cytokines and chemokines.[14] The duration and magnitude of ERK activation can determine the specific cellular outcome, with transient activation often associated with cell proliferation and survival, while sustained activation can lead to pro-inflammatory responses.

The NF-κB Pathway: A Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in virtually all cell types, including astrocytes.[15][16] In unstimulated astrocytes, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The activation of C3aR can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[17][18]

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[19] This NF-κB-mediated inflammatory response can have profound effects on surrounding neurons and microglia, contributing to the complex interplay of cells in the neuroinflammatory milieu.[20]

Calcium Mobilization: The Conductor of the Orchestral Response

A hallmark of C3aR activation in astrocytes is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[21] This calcium signal is primarily initiated by the G(i/o)-mediated activation of Phospholipase C (PLC).[8] PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[22][23]

This rise in intracellular calcium acts as a crucial second messenger, influencing a multitude of downstream signaling pathways, including the activation of ERK and the modulation of NF-κB activity. The spatiotemporal dynamics of the calcium signal (e.g., its amplitude, frequency, and localization within the cell) are thought to encode specific information that dictates the ultimate cellular response.[23]

Experimental Workflows for Investigating C3aR Agonist Mechanism of Action

To facilitate rigorous and reproducible research into C3aR signaling in astrocytes, we provide the following detailed experimental protocols. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

Figure 2: Experimental workflow for studying C3aR signaling in astrocytes.

Primary Astrocyte Culture

-

Rationale: Primary astrocyte cultures provide a physiologically relevant in vitro model to study the direct effects of C3aR agonists on astrocytes, minimizing the confounding influences of other cell types.

-

Protocol:

-

Dissect cortices from postnatal day 1-3 mouse or rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Remove meninges and mince the tissue.

-

Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto Poly-D-Lysine coated T75 flasks.

-

After 7-10 days in culture, when the astrocytes are confluent, shake the flasks overnight on an orbital shaker at 200 rpm to remove microglia and oligodendrocytes.

-

The remaining adherent cells will be a highly enriched astrocyte population (>95% GFAP-positive).

-

Calcium Imaging

-

Rationale: To visualize and quantify the C3aR-mediated increase in intracellular calcium, a key initiating event in the signaling cascade.

-

Protocol:

-

Plate primary astrocytes on glass-bottom dishes.

-

Load the cells with the calcium indicator dye Fluo-4 AM (2-5 µM) in HBSS for 30-45 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire baseline fluorescence images using a confocal or fluorescence microscope.

-

Add the C3a agonist at the desired concentration and immediately begin time-lapse imaging.

-

Quantify the change in fluorescence intensity over time in individual cells.

-

Western Blotting for Phosphorylated ERK and Akt

-

Rationale: To measure the activation of the ERK and PI3K/Akt pathways by detecting the phosphorylated (active) forms of these kinases.

-

Protocol:

-

Plate primary astrocytes in 6-well plates and grow to confluence.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Stimulate the cells with the C3a agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Quantitative PCR (qPCR) for Cytokine mRNA Expression

-

Rationale: To quantify the transcriptional upregulation of pro-inflammatory cytokine genes in response to C3aR activation.

-

Protocol:

-

Stimulate primary astrocytes with the C3a agonist for a longer duration (e.g., 4-6 hours).

-

Isolate total RNA using a commercially available kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Immunofluorescence for GFAP and NF-κB Translocation

-

Rationale: To visualize changes in astrocyte morphology (GFAP) and the nuclear translocation of NF-κB, a key step in its activation.

-

Protocol:

-

Plate primary astrocytes on glass coverslips.

-

Stimulate with the C3a agonist.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 5% normal goat serum.

-

Incubate with primary antibodies against GFAP and the p65 subunit of NF-κB.[24][25]

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Image the cells using a confocal microscope and analyze GFAP expression and the nuclear localization of NF-κB.

-

Validation with siRNA Knockdown and Antagonists

-

Rationale: To confirm that the observed effects are specifically mediated by the C3aR.

-

Protocols:

-

siRNA Knockdown:

-

Transfect primary astrocytes with siRNA targeting the C3aR or a non-targeting control siRNA using a suitable transfection reagent.[26][27][28]

-

After 48-72 hours, confirm C3aR knockdown by qPCR or Western blotting.

-

Perform the downstream functional assays (e.g., calcium imaging, Western blotting) to assess the effect of C3aR knockdown on the response to agonist stimulation.

-

-

Antagonist Pre-treatment:

-

Pre-incubate primary astrocytes with a specific C3aR antagonist for 30-60 minutes prior to agonist stimulation.

-

Perform the downstream functional assays and compare the response to cells treated with the agonist alone.

-

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the aforementioned experiments should be summarized in tables and graphs.

Table 1: Summary of Expected Outcomes of C3aR Agonist Stimulation in Astrocytes

| Assay | Endpoint | Expected Outcome |

| Calcium Imaging | Peak [Ca²⁺]i increase | Rapid and transient increase in intracellular calcium. |

| Western Blot | p-ERK/total-ERK ratio | Time-dependent increase in ERK phosphorylation. |

| p-Akt/total-Akt ratio | Time-dependent increase in Akt phosphorylation. | |

| qPCR | Relative mRNA expression | Upregulation of pro-inflammatory cytokine mRNA. |

| Immunofluorescence | GFAP intensity | Potential increase in GFAP expression (context-dependent). |

| NF-κB nuclear localization | Increased nuclear translocation of the p65 subunit. |

Conclusion and Future Directions

The C3a receptor in astrocytes represents a critical signaling hub with the ability to orchestrate both detrimental and beneficial responses in the CNS. The in-depth understanding of its agonist-mediated mechanism of action, as outlined in this guide, is essential for the development of novel therapeutic strategies for a range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.

The experimental workflows provided herein offer a robust framework for researchers to dissect the intricate signaling pathways and cellular consequences of C3aR activation in astrocytes. Future research should focus on further elucidating the molecular determinants of the context-dependent nature of C3aR signaling. Investigating the role of specific G protein isoforms, the interplay between different downstream pathways, and the influence of the astrocytic microenvironment will be crucial for unlocking the full therapeutic potential of targeting this intriguing receptor. The continued development of highly specific and well-characterized pharmacological tools will also be paramount for advancing our understanding and translating these findings into clinical applications.

References

-

Wang, C., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. [Link]

-

Yadav, P., et al. (2025). Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR. PubMed. [Link]

-

Yadav, P., et al. (2025). Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR. PMC. [Link]

-

Pekna, M., et al. (2022). Astrocyte Responses to Complement Peptide C3a are Highly Context-Dependent. PMC. [Link]

-

Wang, C., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. [Link]

-

Husna, M., et al. (2022). MAP-2 & GFAP Staining Protocol. protocols.io. [Link]

-

Wang, Y., et al. (2018). Immunofluorescence Staining of Iba-1 and GFAP. Bio-protocol. [Link]

-

Lian, H., et al. (2015). NFκB-activated Astroglial Release of Complement C3 Compromises Neuronal Morphology and Function Associated with Alzheimer's Disease. PubMed Central. [Link]

-

Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in the spinal dorsal horn. ResearchGate. [Link]

-

Li, Y., et al. (2022). Complement C3a activates astrocytes to promote medulloblastoma progression through TNF-α. PMC. [Link]

-

Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn. PubMed. [Link]

-

Zhang, Y., et al. (2025). Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn. PubMed Central. [Link]

-

Husna, M., et al. (2017). GFAP immunofluorescence to study morphological changes in astrocytes?. ResearchGate. [Link]

-

Lee, H., et al. (2021). The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist. Frontiers in Immunology. [Link]

-

Qu, W., et al. (2022). Astrocyte-microglia interaction through C3/C3aR pathway modulates neuropathic pain in rats model of chronic constriction injury. PMC. [Link]

-

Chi, X., et al. (2024). Astrocyte-neuron communication through the complement C3-C3aR pathway in Parkinson's disease. PubMed. [Link]

-

Creative Biolabs. Protocol for Immunoprecipitation (Co-IP) V.1. Creative Biolabs. [Link]

-

Prossnitz, E. R., et al. (2023). Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. PubMed Central. [Link]

-

Kim, H. J., & Lee, J. E. (2014). Knockdown of Target Genes by siRNA In Vitro. PMC. [Link]

-

Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]

-

Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

-

Stokowska, A., et al. (2023). The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke. MDPI. [Link]

-

Prossnitz, E. R., et al. (2025). A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide. PMC. [Link]

-

Lee, H., et al. (2021). The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist. PMC. [Link]

-

Guerrero-Gómez, D., et al. (2023). PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis. PMC. [Link]

-

Kato, Y., et al. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]

-

Prossnitz, E. R., et al. (2023). Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. PubMed. [Link]

-

Reid, R. C., et al. (2011). De Novo Peptide Design with this compound and Antagonist Activities: Theoretical Predictions and Experimental Validation. NIH. [Link]

-

Caudal, L. C., et al. (2025). Astrocyte Store-Released Calcium Modulates Visual Cortex Synapse Development and Circuit Function. PubMed. [Link]

-

Lian, H., et al. (2016). C3 and C3aR are specifically expressed in astrocytes and microglia, respectively. ResearchGate. [Link]

-

Toivari, E., et al. (2015). Contribution of SERCA and IP3 sensitivity to calcium signaling in astrocytes: a computational study. PMC. [Link]

-

Sharma, A., et al. (2024). Astrocyte and Microglial Disparities in PI3K/AKT Signaling: Implications for Parkinson's Disease Inflammation. Scientific Archives. [Link]

-

Hayes, K., et al. (2021). Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Precision targeting of C3+ reactive astrocyte subpopulations with endogenous ADAR in an iPSC-derived model. bioRxiv. [Link]

-

Semyanov, A., et al. (2025). Astrocyte Calcium Signaling. ResearchGate. [Link]

-

Gordon, W. C., et al. (2017). What happens when astrocytes talk to neurons? A proteomic PI3K interactome study. IOVS. [Link]

-

González-Reyes, G. E., et al. (2023). Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions. PubMed Central. [Link]

-

Durkee, C. A., et al. (2019). Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission. PubMed. [Link]

-

Wang, L., et al. (2024). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. PMC. [Link]

-

Kato, Y., et al. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Complement C3a activates astrocytes to promote medulloblastoma progression through TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NFκB-activated Astroglial Release of Complement C3 Compromises Neuronal Morphology and Function Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Astrocyte-to-neuron interaction via NF-κB/C3/C3aR mediates chronic post-thoracotomy pain by modulating neuronal GluR1 in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Astrocyte-neuron communication through the complement C3-C3aR pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals | Springer Nature Experiments [experiments.springernature.com]

- 21. Astrocyte Store-Released Calcium Modulates Visual Cortex Synapse Development and Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Contribution of SERCA and IP3 sensitivity to calcium signaling in astrocytes: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. MAP-2 & GFAP Staining Protocol [protocols.io]

- 25. Immunofluorescence Staining of Iba-1 and GFAP [bio-protocol.org]

- 26. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to C3a Receptor Signaling in Mast Cell Degranulation

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the signaling pathways initiated by the C3a receptor (C3aR) that lead to mast cell degranulation. Moving beyond a simple recitation of facts, this guide synthesizes established knowledge with practical, field-proven insights to support the design of robust experimental strategies and the interpretation of complex datasets.

Section 1: Foundational Concepts - The C3a/C3aR Axis in Mast Cell Biology

Mast cells are critical sentinel cells in the immune system, positioned at the host-environment interface. They are renowned for their role in allergic reactions but are also pivotal in innate immunity and inflammation.[1] A key activator of mast cells is the anaphylatoxin C3a, a small protein fragment generated during the activation of the complement system.[1][2]

C3a exerts its effects by binding to the C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR) expressed on the surface of human mast cells.[3][4] The binding of C3a to C3aR initiates a cascade of intracellular events culminating in the release of pre-formed inflammatory mediators, such as histamine and proteases, through a process known as degranulation.[2][3] Understanding this signaling axis is paramount for developing therapeutics that can modulate inflammatory conditions like asthma and allergic skin diseases.[3]

Section 2: The Canonical Signaling Pathway for Degranulation

The primary and most direct route from C3aR activation to mast cell degranulation is a well-defined pathway involving G proteins and the generation of second messengers. The process can be dissected into several critical, sequential steps.

G Protein Coupling and PLC Activation

Upon C3a binding, C3aR undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins. In human mast cells, C3aR predominantly couples to pertussis toxin-sensitive Gi proteins.[3][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then propagate the signal. A key downstream effector is Phospholipase C (PLC), particularly the PLC-β isoform, which is activated by the G protein subunits.[6]

Second Messenger Generation and Calcium Mobilization

Activated PLC translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

IP3 and Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as the cell's primary intracellular calcium store. This binding opens the channels, causing a rapid and transient release of Ca2+ into the cytosol.[5][7] This initial spike in intracellular free calcium is a hallmark of mast cell activation.[5][8]

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores triggers a secondary mechanism known as store-operated calcium entry (SOCE). This process involves the STIM1 protein in the ER sensing the low calcium levels and interacting with ORAI1 channels on the plasma membrane, leading to a sustained influx of extracellular calcium.[7] This sustained elevation is critical for downstream events.

-

DAG and PKC Activation: Concurrently, DAG remains in the plasma membrane and, along with the increased cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a host of substrate proteins involved in the final stages of granule exocytosis.

The culmination of these events—the sustained, high level of intracellular calcium and the phosphorylation of key proteins by PKC—drives the translocation, docking, and fusion of secretory granules with the plasma membrane, resulting in the release of their inflammatory contents.

Section 3: Modulatory Signaling Pathways - PI3K/Akt and MAPK Cascades

While the PLC/Ca2+ axis is the direct driver of degranulation, other signaling pathways are concurrently activated and serve to modulate the response, influencing not only degranulation but also longer-term events like cytokine synthesis and cell survival.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of mast cell function.[9] Activation of C3aR can lead to the activation of Class I PI3Ks.[10] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B).[11]

-

Role in Degranulation: The PI3K/Akt pathway is not an absolute requirement for degranulation but acts as a positive modulator.[12] Its activation can enhance the release of mediators, potentially by promoting granule translocation or survival signals that permit a more robust response.[13]

-

Downstream Effects: Akt has a wide range of downstream targets that regulate cell survival, proliferation, and metabolism, making the PI3K pathway critical for the overall health and sustained activity of the mast cell following initial activation.[11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

C3aR stimulation also triggers the activation of MAPK cascades, including the Extracellular signal-regulated kinase (ERK), p38, and JNK pathways.[14][15]

-

ERK Pathway: The ERK pathway is strongly implicated in mast cell activation.[15] C3a has been shown to cause transient phosphorylation and activation of ERK1/2 in human mast cell lines.[14] While its direct role in the mechanics of degranulation is complex, ERK activation is essential for the subsequent transcription of genes encoding inflammatory cytokines and chemokines.[16]

-

p38 and JNK Pathways: The p38 and JNK pathways are also activated and are primarily associated with cellular stress responses and the regulation of inflammatory gene expression.

Expert Insight: The interplay between these pathways is critical. For instance, studies using G protein-coupled receptor kinase (GRK) knockdowns have shown that altering receptor desensitization can reciprocally regulate degranulation and ERK phosphorylation.[14][17] This highlights a complex regulatory network where the cell must balance immediate degranulation with sustained inflammatory signaling. This balance is a key consideration for therapeutic targeting.

Section 4: Methodologies for Interrogation - A Practical Guide

Studying C3aR signaling requires a multi-faceted approach using validated, quantitative assays. The choice of mast cell model and experimental technique is critical for generating reliable and translatable data.

Mast Cell Models

| Model System | Advantages | Disadvantages | Key Considerations |

| Primary Human Mast Cells | Gold standard; most physiologically relevant. | Difficult to obtain, variable between donors, limited expansion. | Ideal for validation and translational studies. |

| LAD2 Cell Line | Human origin; good degranulation response to C3a.[18] | Requires stem cell factor (SCF) for growth; can be challenging to maintain. | A robust model for studying human-specific C3aR signaling. |

| HMC-1 Cell Line | Human origin; expresses C3aR and mobilizes calcium.[8] | Immature phenotype; often shows poor degranulation responses.[18] | Useful for studying upstream signaling (Ca2+) and chemokine generation.[5] |

| Bone Marrow-Derived Mast Cells (BMMCs - Murine) | Readily generated in large numbers; amenable to genetic modification. | Species differences in C3aR signaling and granule content exist. | Excellent for mechanistic studies and initial screening. |

Core Experimental Protocols

This assay is the industry standard for quantifying mast cell degranulation. It measures the activity of β-hexosaminidase, an enzyme co-released with histamine from secretory granules.

Principle: The enzyme cleaves a synthetic substrate (p-nitrophenyl N-acetyl-β-D-glucosaminide, pNAG), producing a chromogenic product that can be measured at 405 nm. The amount of color is directly proportional to the extent of degranulation.

Step-by-Step Methodology:

-

Cell Plating: Seed mast cells (e.g., LAD2 or BMMCs) in a 96-well V-bottom plate at a density of 5x10^4 to 1x10^5 cells per well in a buffered salt solution (e.g., Tyrode's buffer).

-

Stimulation: Add C3a at various concentrations (a typical range is 1-100 nM) or control buffer to the wells. Include a "total release" control by adding a cell-lysing agent like Triton X-100 (0.5-1%) to a separate set of wells.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes.[19] This duration is optimal for C3a-induced degranulation.

-

Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.[19]

-

Supernatant Transfer: Carefully transfer an aliquot of the supernatant from each well to a new, flat-bottom 96-well plate.

-

Enzymatic Reaction: Add the pNAG substrate solution (dissolved in citrate buffer, pH 4.5) to each well containing the supernatant.[20]

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, allowing the color to develop.

-

Stop Reaction: Add a high-pH stop solution (e.g., glycine or carbonate buffer) to each well.[20]

-

Readout: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Express degranulation as a percentage of the total release: % Degranulation = [(Sample OD - Spontaneous OD) / (Total Release OD - Spontaneous OD)] x 100

This method uses fluorescent dyes to measure changes in cytosolic free Ca2+ concentration in real-time.[21]

Principle: Cells are loaded with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2 or Fluo-4.[22][23][24] When the dye binds to Ca2+ released into the cytosol upon stimulation, its fluorescence properties change, and this change is captured by fluorescence microscopy or a plate reader.[25]

Step-by-Step Methodology (Microscopy):

-

Cell Plating: Plate mast cells on glass-bottom dishes suitable for microscopy. Allow them to adhere if using an adherent cell line.

-

Dye Loading: Incubate cells with the AM-ester form of the chosen calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cell.

-

Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber (37°C) and the appropriate filter sets.

-

Baseline Acquisition: Acquire a stable baseline fluorescence signal from a field of cells for 1-2 minutes.

-

Stimulation: Add C3a directly to the dish while continuously imaging.

-

Data Acquisition: Record the fluorescence intensity over time for 5-10 minutes to capture both the initial peak (ER release) and the sustained plateau phase (SOCE).

-

Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the data as a change in fluorescence intensity (F/F0) from the baseline.

Western blotting is essential for confirming the activation of specific kinases within the signaling cascades, such as ERK or Akt.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (i.e., activated) form of the target protein. The membrane is then stripped and re-probed with an antibody for the total protein to ensure equal loading.[26][27]

Step-by-Step Methodology (p-ERK Example):

-

Serum Starvation: To reduce basal phosphorylation levels, incubate mast cells in a serum-free medium for 2-4 hours before the experiment.[16]

-

Stimulation: Treat cells with C3a for various time points (e.g., 0, 2, 5, 10, 30 minutes) to capture the kinetics of phosphorylation. A 5-minute stimulation is often optimal for p-ERK.

-

Lysis: Immediately terminate the stimulation by adding ice-cold lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[26]

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[28]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[16]

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[29]

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: After imaging, strip the membrane of antibodies and re-probe with an antibody for total ERK1/2 to use as a loading control.

-

Analysis: Use densitometry software to quantify the band intensity. Express the result as the ratio of p-ERK to total ERK.[26]

Section 5: Conclusion and Therapeutic Outlook

The activation of mast cells via the C3a receptor is a tightly regulated process involving a primary Ca2+-dependent pathway for degranulation, which is further modulated by the PI3K/Akt and MAPK signaling cascades. A comprehensive understanding of this intricate network, grounded in robust experimental validation, is essential for drug development.

Therapeutic strategies may involve:

-

Direct C3aR antagonists: To block the initial binding event.

-

Inhibitors of key signaling nodes: Targeting PLC, PI3K, or specific kinases like ERK could uncouple receptor activation from downstream inflammatory events.

By applying the methodologies outlined in this guide, researchers can effectively dissect these pathways, identify novel drug targets, and accurately assess the efficacy of next-generation anti-inflammatory compounds.

References

-

Bambino, K., et al. (2011). Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases. PLoS ONE. [Link]

-

Bertolesi, V., et al. (2020). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology. [Link]

-

Donnelly, J. (2025). Detecting degranulation via hexosaminidase assay. protocols.io. [Link]

-

Gao, C., et al. (2011). Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases. PLoS ONE. [Link]

-

Gao, C., et al. (2011). Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases. PubMed. [Link]

-

Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. abm. [Link]

-

Hartmann, K., et al. (1997). C3a and C5a stimulate chemotaxis of human mast cells. Blood. [Link]

-

Fischer, M. J. M., et al. (2005). Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. ResearchGate. [Link]

-

Grienberger, C., & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron. [Link]

-

Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Berthold Technologies. [Link]

-

Donnelly, J. (2025). Detecting degranulation via hexosaminidase assay. ResearchGate. [Link]

-

Tsvilovskyy, V. V., & Zholos, A. V. (2025). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. JoVE. [Link]

-

Misra, S. (2025). How can I measure Intracellular calcium level? ResearchGate. [Link]

-

Subramanian, H., et al. (2011). G Protein Coupled Receptor Specificity for C3a and Compound 48/80-Induced Degranulation in Human Mast Cells. ScholarlyCommons. [Link]

-

Donnelly, J. (2025). (PDF) Detecting degranulation via hexosaminidase assay v1. ResearchGate. [Link]

-

Haugh, C. Y., et al. (1999). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques. [Link]

-

Ali, H. (n.d.). G Protein Coupled Receptor Signaling in Mast Cells. Grantome. [Link]

-

MastCellNerd. (2015). How to activate mast cells: Complement protein C3a. MastCellNerd. [Link]

-

Zwirner, J., et al. (1996). Expression of high- and low-affinity receptors for C3a on the human mast cell line, HMC-1. PubMed. [Link]

-

El-Lati, S. G., et al. (2011). Distinct regulation of C3a-induced MCP-1/CCL2 and RANTES/CCL5 production in human mast cells by extracellular signal regulated kinase and PI3 kinase. ResearchGate. [Link]

-

Gilfillan, A. M., & Beaven, M. A. (2011). REGULATORS OF CA2+ SIGNALING IN MAST CELLS. Madame Curie Bioscience Database. [Link]

-

Ali, H. (2010). Proposed interaction between FcεRI and C3aR leading to mast cell... ResearchGate. [Link]

-

Thangam, E. B., et al. (2005). Airway smooth muscle cells enhance C3a-induced mast cell degranulation following cell-cell contact. The FASEB Journal. [Link]

-

Kumari, P., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

-

Furumoto, Y., et al. (2017). The PI3K pathway drives the maturation of mast cells via microphthalmia transcription factor. Blood. [Link]

-

Jönsson, M., et al. (2018). Mitogen-Activated Protein Kinase Signaling Regulates Proteoglycan Composition of Mast Cell Secretory Granules. Frontiers in Immunology. [Link]

-

Gilfillan, A. M., & Tkaczyk, C. (2006). The multiple roles of phosphoinositide 3-kinase in mast cell biology. Journal of Leukocyte Biology. [Link]

-

Liu, Y., et al. (2012). Phospholipase C-β3 regulates FcεRI-mediated mast cell activation by recruiting the protein phosphatase SHP-1. The Journal of Experimental Medicine. [Link]

-

Rockland. (n.d.). Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. Rockland. [Link]

-

Kiss, D. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

-

Hu, Y., et al. (2022). PI3K/AKT-mediated autophagy inhibition facilitates mast cell activation to enhance severe inflammatory lung injury in influenza A virus- and secondary Staphylococcus aureus-infected mice. Antiviral Research. [Link]

-

Gao, C., et al. (2011). Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases. ScholarlyCommons. [Link]

-

Gilfillan, A. M., et al. (2004). The tyrosine kinase network regulating mast cell activation. Immunological Reviews. [Link]

-

Takeshita, S., et al. (2017). Class I PI3K-mediated Akt and ERK signals play a critical role in FcεRI-induced degranulation in mast cells. Zendy. [Link]

-

El-Lati, S. G., et al. (2011). Interleukin-33 Amplifies Human Mast Cell Activities Induced by Complement Anaphylatoxins. The Journal of Allergy and Clinical Immunology. [Link]

Sources

- 1. mastattack.org [mastattack.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases | PLOS One [journals.plos.org]

- 4. Airway smooth muscle cells enhance C3a-induced mast cell degranulation following cell-cell contact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C-β3 regulates FcεRI-mediated mast cell activation by recruiting the protein phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Expression of high- and low-affinity receptors for C3a on the human mast cell line, HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K pathway drives the maturation of mast cells via microphthalmia transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT-mediated autophagy inhibition facilitates mast cell activation to enhance severe inflammatory lung injury in influenza A virus- and secondary Staphylococcus aureus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Class I PI3K-mediated Akt and ERK signals play a critical role in FcεRI-induced degranulation in mast cells | Zendy [zendy.io]

- 14. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Mitogen-Activated Protein Kinase Signaling Regulates Proteoglycan Composition of Mast Cell Secretory Granules [frontiersin.org]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [repository.upenn.edu]

- 19. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 20. abmgood.com [abmgood.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. berthold.com [berthold.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]

Discovery and characterization of novel synthetic C3a receptor agonists

The discovery of synthetic C3aR agonists is a rapidly evolving field. The identification of peptide and small-molecule agonists has provided invaluable tools to probe the receptor's function. [2][20][21]The growing understanding of biased agonism at C3aR opens up the exciting possibility of designing pathway-selective drugs. [6][13]Such molecules could selectively promote the protective and regenerative functions of C3aR signaling while minimizing the pro-inflammatory activities, offering a new generation of targeted therapies for immune-mediated diseases. The structural elucidation of C3aR in its active state will further accelerate the rational design of novel agonists with tailored pharmacological profiles. [6][13]

References

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

-

Li, K., et al. (2020). The Complement C3a and C3a Receptor Pathway in Kidney Diseases. Frontiers in Immunology. Available at: [Link]

-

Prossnitz, E.R., et al. (2023). Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. PubMed. Available at: [Link]

-

Li, K., et al. Diagram showing proposed signaling pathways for C3aR-mediated... ResearchGate. Available at: [Link]

-

Li, K., et al. (PDF) The Complement C3a and C3a Receptor Pathway in Kidney Diseases. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Available at: [Link]

-

Ember, J.A., et al. (1991). Designing synthetic superagonists of C3a anaphylatoxin. PubMed. Available at: [Link]

-

Alawieh, A., et al. (2024). The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2021). The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling. PubMed Central. Available at: [Link]

-

van der Woude, P., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. Available at: [Link]

-

Gorham, R.D., et al. (2014). De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation. NIH. Available at: [Link]

-

Yadav, M.K., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. Available at: [Link]

-

Rowley, J.A., et al. (2015). Derivation of ligands for the complement C3a receptor from the C-terminus of C5a. PubMed Central. Available at: [Link]

-

Haerteis, S., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central. Available at: [Link]

-

Truong, K.C., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

-

Prossnitz, E.R., et al. (PDF) Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism. ResearchGate. Available at: [Link]

-

DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]

-

Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Available at: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

-

Bartolomucci, A., et al. (2023). A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide. PubMed Central. Available at: [Link]

-

Yadav, M.K., et al. (2023). Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. Available at: [Link]

-

Stoeber, M., et al. (2016). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. NIH. Available at: [Link]

-

Li, K., et al. (2020). The Complement C3a and C3a Receptor Pathway in Kidney Diseases. Frontiers. Available at: [Link]

-

GenScript. De novo peptide design with this compound and antagonist activities. Available at: [Link]

-

Fukuoka, Y., et al. (1993). Characterization of C3a anaphylatoxin receptor on guinea-pig macrophages. PubMed Central. Available at: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

-

Zhai, M., et al. A Lesson Learned in Developing the Ligand Binding Assay for Quantification of Complement C3a. HubSpot. Available at: [Link]

-

Gao, Y., et al. (2004). Identification of Ligand Effector Binding Sites in Transmembrane Regions of the Human G Protein-Coupled C3a Receptor. PubMed. Available at: [Link]

Sources

- 1. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of C3a anaphylatoxin receptor on guinea-pig macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

The Rational Design of C3a Receptor Agonists: A Technical Guide to Unraveling Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals navigating the complexities of the complement system, the C3a receptor (C3aR) presents a compelling therapeutic target. As a G protein-coupled receptor (GPCR) central to inflammatory and immune responses, modulating its activity with selective agonists holds promise for a range of pathological conditions, from autoimmune diseases to neuroinflammation and sepsis.[1][2] However, the journey from a lead compound to a clinical candidate is fraught with challenges, demanding a deep understanding of the intricate relationship between a molecule's structure and its biological activity.

This in-depth technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies of C3a receptor agonists. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to design, execute, and interpret robust SAR campaigns. We will explore the foundational principles of C3aR signaling, dissect the key structural determinants of agonist activity for both peptide and small molecule scaffolds, and provide detailed, self-validating experimental workflows for the critical assays that form the backbone of any successful C3aR agonist discovery program.

The C3a Receptor: A Nexus of Complement and Cellular Activation

The C3a receptor, also known as C3AR1, is a class A GPCR that is activated by the anaphylatoxin C3a, a 77-amino acid peptide generated during complement system activation.[1][3] The interaction of C3a with C3aR triggers a cascade of intracellular signaling events that are highly cell-type specific, contributing to the dual pro- and anti-inflammatory roles of this axis.[3][4] Understanding these signaling pathways is paramount for designing agonists with desired functional profiles.

Canonical Signaling Pathways

Upon agonist binding, C3aR undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gαi/o and Gα12/13 families.[3]

-

Gαi/o Pathway: This pertussis toxin-sensitive pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, a hallmark of C3aR activation.[5][6]

-

Gα12/13 Pathway: This pertussis toxin-insensitive pathway is primarily associated with the activation of Rho GTPases, leading to cytoskeletal rearrangements, which are crucial for cellular processes like chemotaxis.[6]

-

β-Arrestin Recruitment: Following G protein activation, C3aR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize G protein signaling and can initiate their own wave of signaling, a phenomenon known as biased agonism.

Diagram of C3aR Signaling Pathways

Caption: C3aR signaling cascade upon agonist binding.

Deciphering the Structure-Activity Relationship of C3aR Agonists

The quest for potent and selective C3aR agonists has explored both peptide-based and small-molecule scaffolds. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Peptide Agonists: From the Endogenous Ligand to Superagonists

The C-terminus of the endogenous C3a peptide is the primary determinant of its receptor binding and activation. Early SAR studies focused on truncations and modifications of this region.

-

Key Residues: The C-terminal pentapeptide, LGLAR, is essential for C3aR activation. The terminal arginine is particularly critical, as its removal abolishes activity.

-

Hydrophobicity and Charge: The N-terminal region of C3a, while not directly involved in receptor activation, is thought to contribute to the overall binding affinity through hydrophobic interactions.

-

"Superagonists": Systematic modifications have led to the development of "superagonists" with potencies exceeding that of native C3a. A notable example is the peptide WWGKKYRASKLGLAR, which is approximately 15-fold more potent than C3a.[1][3]

-

Hexapeptide Agonists: More recent work has identified potent and selective hexapeptide agonists such as FLPLAR and FWTLAR, demonstrating that smaller, more drug-like peptides can effectively activate C3aR.[1]

Small-Molecule Agonists: A New Frontier

The development of small-molecule C3aR agonists represents a significant advancement, offering potential advantages in terms of oral bioavailability and metabolic stability.

-

Scaffold Hopping and Pharmacophore Modeling: The discovery of small-molecule agonists has often been guided by high-throughput screening campaigns and computational approaches like pharmacophore modeling. These models distill the key chemical features required for receptor activation into a 3D representation, which can then be used to search virtual compound libraries for novel scaffolds.[7][8]

-

Structural Insights: Recent cryo-electron microscopy (cryo-EM) structures of C3aR in complex with small-molecule agonists have provided unprecedented insights into their binding modes. These studies reveal that small molecules can mimic the interactions of the C-terminal portion of C3a, engaging with key residues in the receptor's binding pocket.[9]

| Agonist Type | Key SAR Determinants | Example(s) | Potency (EC50) |

| Endogenous Peptide | C-terminal LGLAR sequence, terminal Arginine | Human C3a | ~1-10 nM |

| Peptide "Superagonist" | N-terminal hydrophobic residues, optimized C-terminal sequence | WWGKKYRASKLGLAR | ~0.1-1 nM |

| Hexapeptide Agonist | Compact hydrophobic core, C-terminal Arginine mimic | FLPLAR, FWTLAR | ~10-100 nM |

| Small Molecule | Aromatic/hydrophobic groups, hydrogen bond donors/acceptors | JR14a | Varies with assay |

Table 1: Summary of C3aR Agonist Types and their SAR Determinants.

A Validated Experimental Cascade for C3aR Agonist SAR Studies

A robust and logical progression of assays is essential for efficiently advancing a C3aR agonist program. The following experimental workflow provides a self-validating system to characterize compound potency, efficacy, and mechanism of action.

Experimental Workflow for C3aR Agonist Characterization

Caption: A typical experimental cascade for C3aR agonist SAR studies.

Step 1: Primary Screening - Binding and Functional Assays

The initial goal is to identify compounds that bind to C3aR and elicit a functional response.

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the C3a receptor by competing with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of test compounds.

-

Principle: Competition between a fixed concentration of a radiolabeled C3aR ligand (e.g., [¹²⁵I]-C3a) and varying concentrations of the unlabeled test compound for binding to membranes prepared from cells expressing C3aR.

-

Methodology:

-

Membrane Preparation: Homogenize C3aR-expressing cells (e.g., HEK293-C3aR) in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and a dilution series of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This is a high-throughput functional assay that measures the increase in intracellular calcium upon C3aR activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds.

-

Principle: C3aR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). Agonist binding triggers calcium release from intracellular stores, leading to an increase in fluorescence intensity.

-

Methodology:

-

Cell Preparation: Plate C3aR-expressing cells in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Addition: Add a dilution series of the test compound to the wells.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

Step 2: Secondary Functional Assays - Mechanistic Insights

Compounds that show activity in the primary screens are further characterized in more complex functional assays to confirm their mechanism of action.

Protocol 3: GTPγS Binding Assay

This assay measures the activation of G proteins, an early event in GPCR signaling.

-

Objective: To confirm that the test compound acts as an agonist at the G protein level.

-

Principle: In the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, agonist-induced G protein activation leads to the stable binding of [³⁵S]GTPγS to the Gα subunit.

-

Methodology:

-

Membrane Preparation: Use the same membrane preparation as in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and a dilution series of the test compound.

-

Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

-

Separation and Detection: Separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.

-

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax for G protein activation.

Protocol 4: Mast Cell Degranulation Assay

This assay measures a physiologically relevant downstream response to C3aR activation in mast cells.

-

Objective: To assess the ability of test compounds to induce mast cell degranulation.

-

Principle: Mast cell degranulation releases various mediators, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant can be quantified using a colorimetric substrate.

-

Methodology:

-

Cell Culture: Culture a mast cell line (e.g., LAD2) or primary mast cells.

-

Stimulation: Incubate the mast cells with a dilution series of the test compound.

-

Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.

-

Enzyme Assay: Add a chromogenic substrate for β-hexosaminidase to the supernatant and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cell lysis) and plot against the log concentration of the test compound to determine the EC50.

Protocol 5: Chemotaxis Assay

This assay evaluates the ability of a compound to induce directed cell migration, a key function of C3aR.

-

Objective: To quantify the chemotactic activity of C3aR agonists.

-

Principle: A transwell chamber is used, where C3aR-expressing cells are placed in the upper chamber and the test compound is in the lower chamber. The number of cells that migrate through the porous membrane towards the agonist is quantified.

-

Methodology:

-

Cell Preparation: Resuspend C3aR-expressing cells (e.g., monocytes or neutrophils) in serum-free media.

-

Assay Setup: Add the cell suspension to the upper chamber of a transwell plate and a dilution series of the test compound to the lower chamber.

-

Incubation: Incubate the plate to allow for cell migration.

-

Quantification: Stain the migrated cells on the underside of the membrane with a dye (e.g., crystal violet) and count them under a microscope, or use a fluorescently labeled cell-based assay.

-

-

Data Analysis: Plot the number of migrated cells against the log concentration of the test compound.

Step 3: Selectivity and Biased Agonism

It is crucial to assess the selectivity of lead compounds for C3aR over other receptors and to investigate potential biased agonism.

Protocol 6: β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated C3aR.

-

Objective: To determine if a compound promotes β-arrestin recruitment and to assess for biased agonism.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of C3aR and β-arrestin. C3aR is fused to a luciferase (e.g., Renilla luciferase), and β-arrestin is fused to a fluorescent protein (e.g., YFP). Agonist-induced recruitment brings the two proteins into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength.

-

Methodology:

-

Cell Transfection: Co-transfect cells with plasmids encoding the C3aR-luciferase and β-arrestin-YFP fusion proteins.

-

Assay Setup: Plate the transfected cells and add a dilution series of the test compound.

-

Substrate Addition: Add the luciferase substrate.

-

Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

-

Data Analysis: Calculate the BRET ratio and plot it against the log concentration of the test compound to determine the EC50 for β-arrestin recruitment. Comparing the potency and efficacy for G protein activation and β-arrestin recruitment can reveal biased agonism.

Step 4: In Vivo Proof-of-Concept

Promising compounds with desirable in vitro profiles should be evaluated in relevant animal models of disease.

-

Models of Inflammation: C3aR agonists can be tested in models such as lipopolysaccharide (LPS)-induced systemic inflammation or immune complex-mediated arthritis.

-

Models of Sepsis: The cecal ligation and puncture (CLP) model is a clinically relevant model of polymicrobial sepsis where the immunomodulatory effects of C3aR agonists can be assessed.[10]

-

Outcome Measures: Key outcome measures in these models include survival rates, inflammatory cytokine levels in the blood, and immune cell infiltration into tissues.[11]

-

Translational Biomarkers: Measuring levels of C3a in plasma or other biological fluids can serve as a translational biomarker to monitor target engagement and the pharmacodynamic effects of C3aR agonists in both preclinical and clinical studies.[9]

Conclusion: A Roadmap for Innovation

The development of C3a receptor agonists is a promising avenue for the treatment of a multitude of inflammatory and immune-mediated diseases. A thorough understanding of the structure-activity relationships that govern agonist binding and receptor activation is the cornerstone of a successful drug discovery campaign. By employing a logical and iterative experimental cascade, from high-throughput in vitro screens to complex in vivo models, researchers can systematically optimize the potency, selectivity, and drug-like properties of their lead compounds. The detailed protocols and strategic insights provided in this guide are intended to serve as a roadmap for scientists and drug developers, empowering them to navigate the challenges of C3aR agonist design and ultimately deliver novel therapeutics to patients in need.

References

-

Gao, H., et al. (2020). The Complement C3a and C3a Receptor Pathway in Kidney Diseases. Frontiers in Immunology, 11, 1873. [Link]

-

Li, K., et al. (2015). Is the complement activation product C3a a proinflammatory molecule? Re-evaluating the evidence and the myth. The Journal of Immunology, 194(8), 3527-3534. [Link]

-

Marshall, J. C., et al. (2005). Outcome Measures for Clinical Research in Sepsis: A Report of the 2nd Cambridge Colloquium of the International Sepsis Forum. Critical Care Medicine, 33(8), 1708-1716. [Link]

-

Reid, R. C., et al. (2012). De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation. Journal of Medicinal Chemistry, 55(9), 4158-4166. [Link]

-

Shrum, B., et al. (2014). A robust scoring system to evaluate sepsis severity in an animal model. BMC Research Notes, 7, 233. [Link]

-

Wang, C., et al. (2025). Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR. Nature Communications, 16(1), 1234. [Link]

- Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977-1994. [Link]

-

Prossnitz, E. R., & Ye, R. D. (2021). Endothelial C3a receptor mediates vascular inflammation and blood-brain barrier permeability during aging. Journal of Clinical Investigation, 131(1), e140966. [Link]

-

Schrage, R., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. International Journal of Molecular Sciences, 21(14), 4979. [Link]

-

Thathiah, A., & De Strooper, B. (2021). Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer's disease. Neuron, 109(14), 2238-2252. [Link]

-

Uniprot. (n.d.). C3AR1 - Complement C3a receptor 1 - Homo sapiens (Human). Retrieved from [Link]

-

Zanoni, I., & Granucci, F. (2014). Assessment of clinical sepsis-associated biomarkers in a septic mouse model. Innate Immunity, 20(8), 879-888. [Link]

Sources

- 1. De Novo Peptide Design with this compound and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Complement System | TargetMol [targetmol.com]

- 3. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 4. Is the complement activation product C3a a proinflammatory molecule? Re-evaluating the evidence and the myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]